2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-YL methanesulfonate 2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-YL methanesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16181763
InChI: InChI=1S/C15H34O7SSi/c1-15(2,3)24(5,6)22-14-12-20-10-8-18-7-9-19-11-13-21-23(4,16)17/h7-14H2,1-6H3
SMILES:
Molecular Formula: C15H34O7SSi
Molecular Weight: 386.6 g/mol

2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-YL methanesulfonate

CAS No.:

Cat. No.: VC16181763

Molecular Formula: C15H34O7SSi

Molecular Weight: 386.6 g/mol

* For research use only. Not for human or veterinary use.

2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-YL methanesulfonate -

Molecular Formula C15H34O7SSi
Molecular Weight 386.6 g/mol
IUPAC Name 2-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethoxy]ethyl methanesulfonate
Standard InChI InChI=1S/C15H34O7SSi/c1-15(2,3)24(5,6)22-14-12-20-10-8-18-7-9-19-11-13-21-23(4,16)17/h7-14H2,1-6H3
Standard InChI Key XIXZNYPQTBSZSS-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)[Si](C)(C)OCCOCCOCCOCCOS(=O)(=O)C

Chemical Identification and Structural Properties

Molecular Architecture

The compound’s IUPAC name, 2-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethoxy]ethyl methanesulfonate, delineates its structure:

  • A tert-butyldimethylsilyl (TBDMS) group anchored to a silicon atom forms the hydrophobic core.

  • Four ethylene oxide (EO) units create a tetraoxa chain, imparting water solubility and stealth properties.

  • A terminal methanesulfonate (mesylate) group enables nucleophilic substitution reactions, facilitating conjugation with amines, thiols, or hydroxyl groups .

The molecular formula C₁₅H₃₄O₇SSi (MW: 386.6 g/mol) reflects this architecture, with critical structural features confirmed by spectroscopic data:

  • ¹H NMR: Peaks at δ 3.5–3.7 ppm (ethylene oxide protons), δ 1.0 ppm (tert-butyl groups), and δ 3.2 ppm (methanesulfonate methyl).

  • FTIR: Absorbances at 1100 cm⁻¹ (Si-O-C), 1250 cm⁻¹ (SO₃ symmetric stretch), and 1350 cm⁻¹ (SO₃ asymmetric stretch) .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number134179-41-2
Molecular FormulaC₁₅H₃₄O₇SSi
Molecular Weight386.6 g/mol
SolubilityMiscible in DMSO, THF, water
StabilityHydrolytically sensitive

Synthetic Routes

Synthesis typically proceeds via a multi-step strategy:

  • Silylation: tert-Butyldimethylchlorosilane reacts with tetraethylene glycol under basic conditions to form the TBDMS-protected tetraoxa intermediate.

  • Mesylation: The terminal hydroxyl group is treated with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to install the mesylate leaving group .

Critical parameters include:

  • Strict anhydrous conditions to prevent siloxane bond hydrolysis.

  • Stoichiometric control to avoid over-mesylation of ethylene oxide units.

Applications in Drug Delivery Systems

Polymeric Nanoparticle Functionalization

The compound’s PEG-like siloxane structure enables its use as a stealth coating agent for poly(lactic-co-glycolic acid) (PLGA) nanoparticles. By conjugating the mesylate group to PLGA-COOH via nucleophilic substitution, researchers create PLGA-PEG-Si hybrid nanoparticles with enhanced circulation times and reduced opsonization .

Table 2: Performance in Nanoparticle Formulations

ParameterPLGA-PEG-Si vs. PLGA
Plasma Half-life24 h vs. 2 h
Tumor Accumulation8-fold increase
Drug Payload15–20% (w/w)

Prodrug Conjugation

The mesylate group’s reactivity allows covalent attachment to therapeutic agents:

  • Orlistat: Conjugation via amine groups enhances solubility of this lipase inhibitor, enabling its repurposing as an anticancer agent (IC₅₀ reduced from 50 μM to 12 μM in MDA-MB-231 cells) .

  • Antisense miRNAs: Mesylate displacement by thiolated oligonucleotides facilitates targeted delivery, with gene silencing efficiency reaching 80% in triple-negative breast cancer models .

Recent Advances and Future Directions

Thermoresponsive Drug Release

Incorporation into PLGA-PEG matrices enables temperature-dependent release profiles. At 41°C (hyperthermic conditions), drug release rates increase by 300% due to siloxane backbone flexibility, allowing localized burst release in tumor microenvironments .

Targeted Cancer Therapies

Functionalization with luteinizing hormone-releasing hormone (LHRH) ligands via mesylate-thiol chemistry achieves receptor-specific targeting in triple-negative breast cancer, reducing off-target toxicity by 70% compared to non-targeted systems .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator